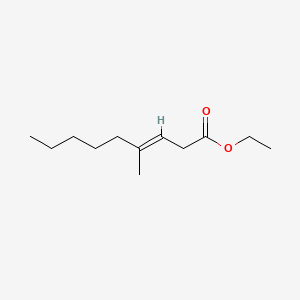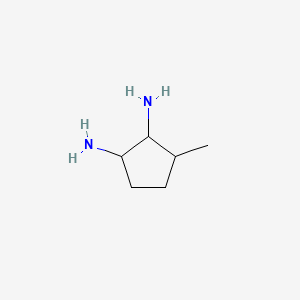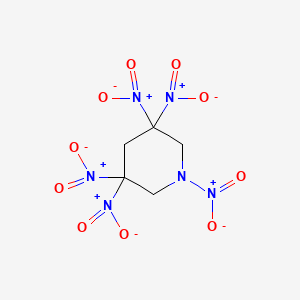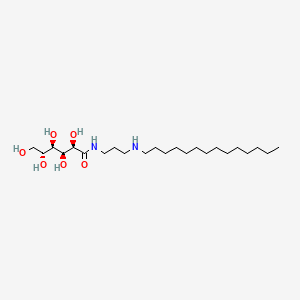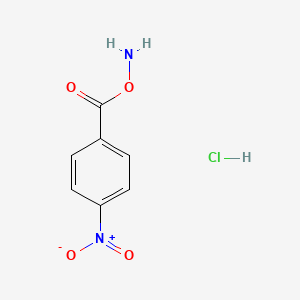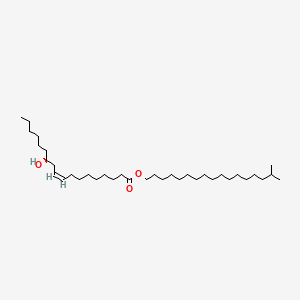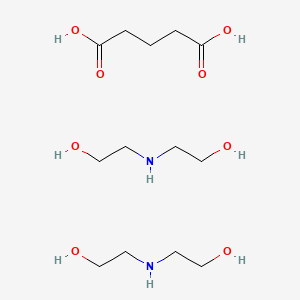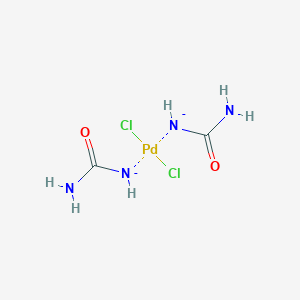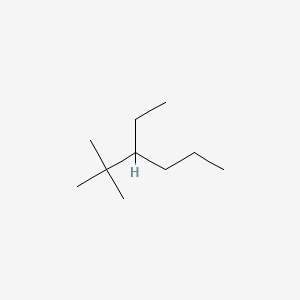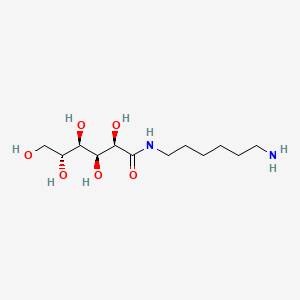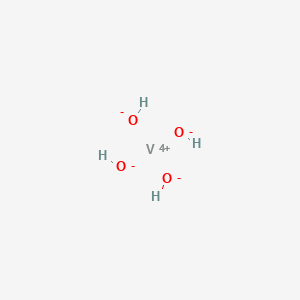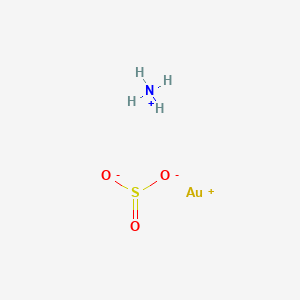
Ammonium gold(1+) sulphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium gold(1+) sulphite, with the chemical formula AuH₄NO₃S, is a compound that has garnered significant interest due to its unique properties and applications. It is primarily used in the field of gold electroplating, where it serves as a non-cyanide alternative for depositing gold onto various substrates. This compound is known for producing smooth, bright, and ductile gold deposits, making it valuable in both technical and decorative applications .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium gold(1+) sulphite can be synthesized through the reaction of gold(III) chloride with ammonium sulphite in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the stability of the resulting compound. The general reaction is as follows:
AuCl3+3(NH4)2SO3→(NH4)3[Au(SO3)2]+3NH4Cl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where gold chloride and ammonium sulphite are mixed under controlled temperature and pH conditions. The resulting solution is then purified and concentrated to obtain the desired compound. Stabilizing agents such as ethylenediamine are often added to enhance the stability of the gold sulphite complex .
化学反応の分析
Types of Reactions
Ammonium gold(1+) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) sulphite.
Reduction: It can be reduced to metallic gold.
Substitution: Ligand exchange reactions can occur, where the sulphite ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of complexing agents like thiourea or cyanide.
Major Products Formed
Oxidation: Gold(III) sulphite.
Reduction: Metallic gold.
Substitution: Various gold complexes depending on the substituting ligand.
科学的研究の応用
Ammonium gold(1+) sulphite has a wide range of applications in scientific research:
Chemistry: Used in gold plating and as a precursor for synthesizing other gold compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in diagnostic imaging and as a component in certain therapeutic agents.
Industry: Widely used in the electronics industry for plating gold onto connectors and circuit boards.
作用機序
The mechanism by which ammonium gold(1+) sulphite exerts its effects involves the dissociation of the gold sulphite complex to release gold ions. These ions can then interact with various molecular targets, including enzymes and cellular components. The pathways involved often include redox reactions and ligand exchange processes, which facilitate the deposition of gold onto substrates or the formation of other gold compounds .
類似化合物との比較
Similar Compounds
Gold(I) cyanide: Commonly used in gold plating but highly toxic.
Gold(III) chloride: Used in various chemical syntheses but less stable.
Gold(I) thiomalate: Investigated for medical applications but less commercially viable.
Uniqueness
Ammonium gold(1+) sulphite stands out due to its non-cyanide nature, making it a safer alternative for gold plating. It also offers better stability and ease of handling compared to other gold complexes, making it a preferred choice in both industrial and research applications .
特性
CAS番号 |
71662-32-3 |
|---|---|
分子式 |
AuH4NO3S |
分子量 |
295.07 g/mol |
IUPAC名 |
azanium;gold(1+);sulfite |
InChI |
InChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1 |
InChIキー |
NHFMFALCHGVCPP-UHFFFAOYSA-M |
正規SMILES |
[NH4+].[O-]S(=O)[O-].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


